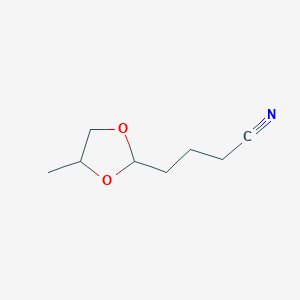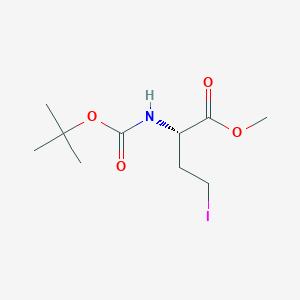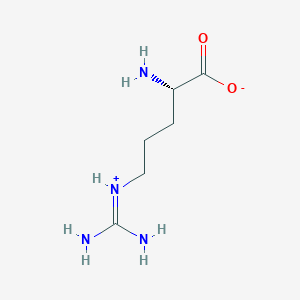
Protonated arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is a chemical compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.201 g/mol . This compound is also known as protonated arginine, which is a form of the amino acid arginine. It plays a crucial role in various biological processes and is widely studied in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate typically involves the protonation of arginine. Arginine can be obtained through various synthetic routes, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the Gabriel synthesis, which uses potassium phthalimide and diethyl bromomalonate to form arginine.
Industrial Production Methods
Industrial production of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate often involves the fermentation of natural sources such as soybeans or other protein-rich materials. The fermentation process is followed by extraction and purification to obtain the desired compound in its protonated form.
化学反应分析
Types of Reactions
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: The amino and guanidino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Various amino acids and related compounds.
Substitution: Derivatives of arginine with different functional groups.
科学研究应用
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in protein synthesis and is a precursor for the synthesis of nitric oxide.
Medicine: It is studied for its potential therapeutic effects in cardiovascular diseases, immune response modulation, and wound healing.
Industry: It is used in the production of dietary supplements and as a component in various biochemical assays.
作用机制
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate involves its conversion to nitric oxide through the action of the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response. The compound also interacts with various molecular targets, including receptors and enzymes, to exert its effects.
相似化合物的比较
Similar Compounds
Lysine: Another essential amino acid with a similar structure but different functional groups.
Ornithine: A non-proteinogenic amino acid involved in the urea cycle.
Citrulline: An intermediate in the urea cycle and a precursor for arginine synthesis.
Uniqueness
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is unique due to its guanidino group, which is responsible for its ability to produce nitric oxide. This property distinguishes it from other similar amino acids and makes it a crucial compound in various biological processes.
属性
CAS 编号 |
104352-01-4 |
|---|---|
分子式 |
C6H14N4O2 |
分子量 |
174.2 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |
InChI 键 |
ODKSFYDXXFIFQN-BYPYZUCNSA-N |
手性 SMILES |
C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |
SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
规范 SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
颜色/形态 |
Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |
熔点 |
244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |
| 4455-52-1 74-79-3 |
|
物理描述 |
Solid White crystals or crystalline powder; odourless |
Pictograms |
Irritant |
溶解度 |
182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |
同义词 |
Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


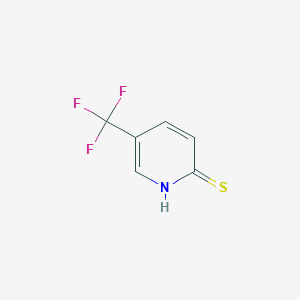
![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
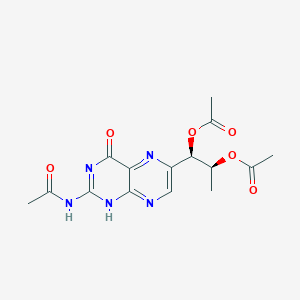
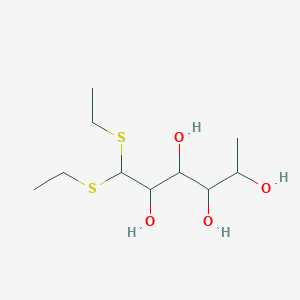
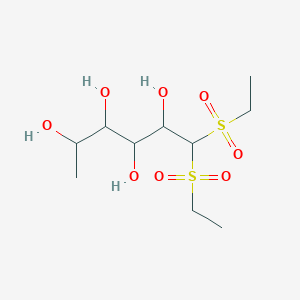
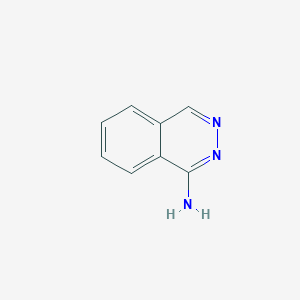

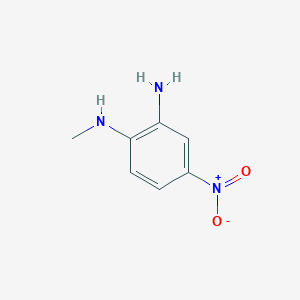
![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)



